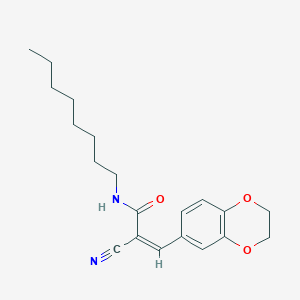
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a derivative of 2,3-Dihydro-1,4-benzodioxin . Compounds with the 2,3-Dihydro-1,4-benzodioxin structure are known to have significant biological activities and are used in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, similar compounds have been synthesized through reactions involving 1,4-benzodioxane-6-amine . The reaction was processed with constant stirring and pH was adjusted at 9 – 10 by aq. Na2CO3 (10 %) .Molecular Structure Analysis
The molecular structure of similar compounds was determined by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions of similar compounds involve reactions with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were studied using various techniques, including single crystal X-ray diffraction method and Density functional theory (DFT) calculations .Aplicaciones Científicas De Investigación
Synthesis and Labeling :
- A study described the synthesis of an alpha adrenergic antagonist labeled with tritium, which involved the preparation of 2-cyano-1,4-benzodioxan from catechol and 2-chloroacrylonitrille, among other steps (Guillaumet et al., 1984).
Bacterial Biofilm Inhibition and Cytotoxicity :
- Research conducted on new N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides demonstrated inhibitory action against bacterial biofilms, with certain compounds exhibiting suitable inhibitory action against Escherichia coli and Bacillus subtilis biofilms. Their cytotoxicity was also assessed, revealing mild cytotoxic effects (Abbasi et al., 2020).
Colorimetric Sensing :
- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and found to exhibit color transition in response to fluoride anion, suggesting their potential use in colorimetric sensing applications (Younes et al., 2020).
Antibacterial Agents and Enzyme Inhibitors :
- Another study synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives and screened them for antibacterial potential and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
Chiral Synthon Production :
- Research focused on the characterization of an enzyme from Alcaligenes faecalis for the production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a valuable chiral synthon for synthesizing therapeutic agents (Mishra et al., 2016).
Enantioselective Hydrogenation :
- A study achieved highly enantioselective hydrogenation of exocyclic enamides, indicating potential applications in asymmetric synthesis (Zhou et al., 2005).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-4-5-6-7-10-22-20(23)17(15-21)13-16-8-9-18-19(14-16)25-12-11-24-18/h8-9,13-14H,2-7,10-12H2,1H3,(H,22,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSEHHNROFQQR-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC2=C(C=C1)OCCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)
![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide](/img/structure/B2806025.png)
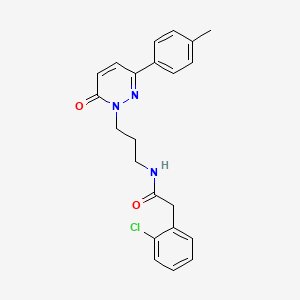

![7-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2806029.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)
![N-(5-((2,6-difluorophenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2806032.png)
![N-(2-chlorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2806034.png)

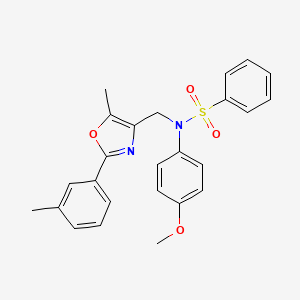
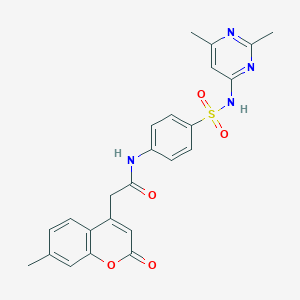
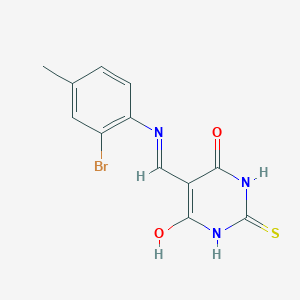
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)